1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine
Description
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine is a pyrimidine derivative featuring an ethanesulfonyl substituent at the 5-position and a methanamine group at the 2-position. Its molecular formula is C₇H₁₁N₃O₂S, with a molecular weight of 229.71 g/mol (CAS: EN300-43378376) . The ethanesulfonyl group contributes to its polar character, enhancing solubility in aqueous environments compared to non-sulfonylated analogs. This compound is primarily utilized in medicinal chemistry as a building block for kinase inhibitors and protease modulators due to its ability to engage in hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(5-ethylsulfonylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3O2S/c1-2-13(11,12)6-4-9-7(3-8)10-5-6/h4-5H,2-3,8H2,1H3 |
InChI Key |
YTMAFORUNYIEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-chloropyrimidine with ethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like DMF or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and sulfonamides .
Scientific Research Applications
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can disrupt normal enzyme function and affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Purity |
|---|---|---|---|---|---|
| This compound | C₇H₁₁N₃O₂S | 229.71 | 5-Ethanesulfonyl, 2-methanamine | EN300-43378376 | N/A |
| 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine | C₇H₈F₃N₃ | 199.16 | 5-Trifluoromethyl, 2-ethylamine | EN300-22034334 | N/A |
| 1-(Pyrimidin-2-yl)cyclobutan-1-amine | C₈H₁₁N₃ | 149.20 | Pyrimidin-2-yl, cyclobutylamine | EN300-381045 | 95% |
| (5-(Bromomethyl)pyrimidin-2-yl)methanamine | C₆H₈BrN₃ | 218.06 | 5-Bromomethyl, 2-methanamine | N/A | N/A |
Key Observations :
- Electron-Withdrawing Effects : The ethanesulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the trifluoromethyl group in the analog (C₇H₈F₃N₃) .
- Reactivity : The bromomethyl analog (C₆H₈BrN₃) exhibits higher electrophilicity due to the bromine atom, making it more reactive in nucleophilic substitution reactions compared to the ethanesulfonyl derivative .
Binding Affinity and Selectivity
- Target Compound : The ethanesulfonyl group enhances interactions with sulfonamide-binding pockets in enzymes such as carbonic anhydrase and tyrosine kinases. Its IC₅₀ for kinase inhibition is reported to be <100 nM in preliminary assays .
- Trifluoromethyl Analog : Demonstrates reduced solubility but improved blood-brain barrier penetration due to lipophilicity. However, it shows lower selectivity in kinase inhibition assays (IC₅₀ ~500 nM) .
- Cyclobutylamine Analog : Exhibits moderate activity (IC₅₀ ~1 µM) but superior metabolic stability in hepatic microsome assays, attributed to the cyclobutane ring’s resistance to oxidative degradation .
Solubility and Bioavailability
Biological Activity
1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12N4O2S
- Molecular Weight : 216.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological targets. The sulfonamide group is known to form covalent bonds with nucleophilic residues in enzyme active sites, leading to the inhibition of enzyme activity. This mechanism is similar to other sulfonamide-containing compounds, which have been shown to exhibit significant therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting amino acid metabolism pathways. In vitro studies suggest that it effectively inhibits branched-chain amino acid transaminases (BCATs), which are involved in the metabolism of branched-chain amino acids.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound was found to be effective against MRSA strains, with an IC50 value of 44 nM, highlighting its potential as a therapeutic agent against resistant bacterial infections .
- Enzyme Inhibition Research : Another significant study focused on the inhibition of BCATs using this compound. The research demonstrated that it could reduce BCAT activity significantly, suggesting its potential use in treating conditions associated with amino acid metabolism dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
